

Synthesis and Purification of Human Mini Gastrin I: An Application Note and Protocol

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Compound of Interest

Compound Name: *Mini Gastrin I, human*

Cat. No.: *B15616002*

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Abstract

This document provides a detailed application note and protocol for the chemical synthesis and subsequent purification of human Mini Gastrin I. Mini Gastrin I is a 13-amino acid peptide amide, Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂, derived from the human gastrin hormone. It is a potent and specific ligand for the cholecystokinin-2 (CCK2) receptor, making it a valuable tool in cancer research and diagnostics, particularly for tumors overexpressing this receptor. The following sections detail the methodology for solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), along with expected yields and purity. Additionally, a summary of the Mini Gastrin I signaling pathway is provided.

Introduction

Human Mini Gastrin I is a truncated form of human gastrin I, corresponding to amino acids 5-17 of the parent peptide^{[1][2][3]}. Its high affinity and specificity for the CCK2 receptor, which is overexpressed in various malignancies such as medullary thyroid carcinoma and small cell lung cancer, has led to its investigation as a targeting vector for diagnostic imaging and peptide

receptor radionuclide therapy (PRRT)[4]. The ability to reliably synthesize and purify high-purity Mini Gastrin I is therefore crucial for advancing these research and clinical applications. This protocol outlines a robust and reproducible method for obtaining high-quality Mini Gastrin I.

Data Summary

The synthesis and purification of Mini Gastrin I using the described protocols typically yield a highly pure peptide. The following table summarizes the expected quantitative data.

Parameter	Typical Value	Reference
Synthesis Scale	0.1 - 1.0 mmol	[5]
Crude Peptide Yield	70 - 85%	
Purity after Cleavage	50 - 70%	
Final Yield after HPLC	5 - 21%	[6][7]
Final Purity (by HPLC)	>95%	[6][7][8]
Molecular Weight (Monoisotopic)	1645.7 g/mol	[1]
Molecular Formula	C ₇₄ H ₉₉ N ₁₅ O ₂₆ S	[2]

Experimental Protocols

Materials and Reagents

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water (HPLC grade)
- Acetonitrile (ACN, HPLC grade)
- Diethyl ether

Solid-Phase Peptide Synthesis (SPPS) of Mini Gastrin I

This protocol is based on the standard Fmoc/tBu solid-phase peptide synthesis strategy.

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the coupling solution to the deprotected resin and agitate for 2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

- Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Phe) to the N-terminus (Leu).
- Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.

Cleavage and Deprotection

- Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).
- Add the cleavage cocktail to the dried peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether twice.
- Lyophilize the crude peptide to obtain a white powder.

Purification by RP-HPLC

- Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of 50% acetonitrile in water.
- HPLC System:
 - Column: C18 semi-preparative column (e.g., 10 μ m, 250 x 10 mm).
 - Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% B over 60 minutes.
- Flow Rate: 4 mL/min.
- Detection: UV at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the main peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Mini Gastrin I as a white, fluffy powder.

Characterization

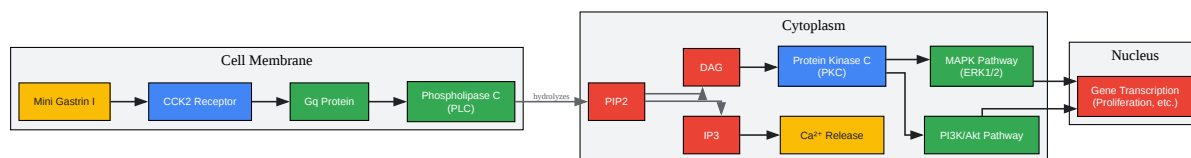
The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Signaling Pathway and Experimental Workflow

Mini Gastrin I Signaling Pathway via CCK2 Receptor

Mini Gastrin I exerts its biological effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR)[9][10]. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family[2][11]. This initiates a downstream signaling cascade that influences cellular processes such as proliferation, differentiation, and apoptosis[4][11].

The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][11]. IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[2]. These events lead to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2) and the PI3K/Akt signaling pathway, ultimately modulating gene expression and cellular function[4][11].

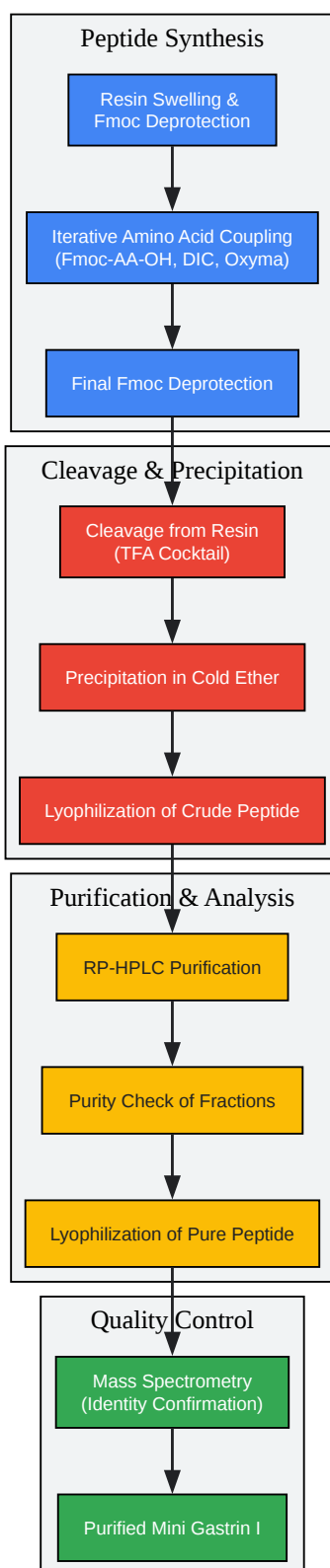


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Caption: Mini Gastrin I signaling cascade via the CCK2 receptor.

Experimental Workflow for Synthesis and Purification

The overall process for obtaining purified Mini Gastrin I involves a series of sequential steps, from the initial solid-phase synthesis to the final characterization of the purified peptide.



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Caption: Workflow for Mini Gastrin I synthesis and purification.

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